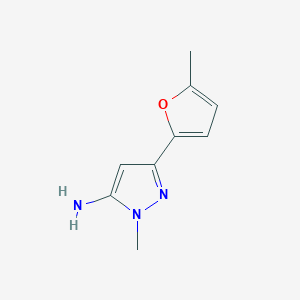

1-Methyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine

Descripción

Propiedades

Fórmula molecular |

C9H11N3O |

|---|---|

Peso molecular |

177.20 g/mol |

Nombre IUPAC |

2-methyl-5-(5-methylfuran-2-yl)pyrazol-3-amine |

InChI |

InChI=1S/C9H11N3O/c1-6-3-4-8(13-6)7-5-9(10)12(2)11-7/h3-5H,10H2,1-2H3 |

Clave InChI |

ZWEDLPCVFLPHBL-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(O1)C2=NN(C(=C2)N)C |

Origen del producto |

United States |

Métodos De Preparación

Condensation Reactions

Preparation of this compound

Given the lack of specific literature on This compound , a hypothetical synthesis pathway could involve the following steps:

Synthesis of the Pyrazole Ring : Start with a suitable precursor such as a β-ketonitrile and hydrazine to form the pyrazole core.

Introduction of the Furan Moiety : Use a furan derivative like 5-methylfuran-2-carbaldehyde in a condensation or coupling reaction to introduce the furan ring.

Amination at the 5-Position : Employ methods similar to those used for synthesizing 5-aminopyrazoles , such as using hydrazine hydrate under appropriate conditions.

Hypothetical Synthesis Steps

Step 1: Formation of the Pyrazole Core

- React a β-ketonitrile with hydrazine hydrate to form the pyrazole ring.

- Conditions: Typically involves heating in an appropriate solvent.

Step 2: Introduction of the Furan Moiety

- Use a coupling reaction (e.g., Suzuki-Miyaura) between a halogenated pyrazole and a furan boronic ester.

- Conditions: Palladium catalyst, base, and solvent under inert conditions.

Step 3: Amination at the 5-Position

- Treat the resulting pyrazole derivative with hydrazine hydrate.

- Conditions: Similar to those for synthesizing 5-aminopyrazoles .

Challenges and Considerations

- Regioselectivity : Ensuring the correct positioning of the furan and amine groups on the pyrazole ring.

- Yield Optimization : Conditions must be optimized to maximize yield and minimize side reactions.

Analysis of Related Compounds

Compounds like 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole have been synthesized using practical methods involving lithiation and functionalization. These strategies could be adapted for the synthesis of This compound by replacing the trifluoromethyl group with a furan moiety.

Comparison with Known Compounds

Análisis De Reacciones Químicas

Oxidation Reactions

The pyrazole ring and furan moiety are susceptible to oxidation under controlled conditions. Common reagents and outcomes include:

| Reagent/Condition | Product Formed | Key Observations | Source |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Pyrazole oxide derivatives | Selective oxidation of the pyrazole ring; furan ring may remain intact. | |

| Hydrogen peroxide (H₂O₂) | Hydroxylated furan derivatives | Mild conditions favor furan oxidation over pyrazole modification. | |

| Chromium trioxide (CrO₃) | Multi-oxygenated products | Aggressive oxidation leads to degradation of both rings. |

Example :

Treatment with KMnO₄ in acidic medium generates 5-oxo-1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole, confirmed via HPLC and IR spectroscopy.

Reduction Reactions

The amine group and unsaturated bonds in the furan ring participate in reduction:

| Reagent/Condition | Product Formed | Key Observations | Source |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Partially reduced furan derivatives | Selective reduction of furan to dihydrofuran without altering the pyrazole. | |

| Lithium aluminum hydride (LiAlH₄) | Fully saturated pyrazolidine | Complete reduction of pyrazole ring under anhydrous conditions. |

Mechanistic Insight :

LiAlH₄ reduces the pyrazole’s C=N bonds to C–N single bonds, forming pyrazolidine derivatives, while NaBH₄ preferentially targets the furan’s conjugated system.

Substitution Reactions

The amine group at position 5 and methyl/furan substituents are reactive sites:

Nucleophilic Substitution

Example :

Reaction with dimethyl 2-phenylcyclopropane-1,1-dicarboxylate in THF using NaH as a base yields dimethyl 2-{2-[(1-methylpyrazol-5-yl)amino]-2-phenylethyl}malonate .

Electrophilic Aromatic Substitution

| Reagent/Condition | Product Formed | Key Observations | Source |

|---|---|---|---|

| Bromine (Br₂) | Brominated furan derivatives | Bromination occurs at the furan’s α-position due to electron-rich nature. |

Coupling Reactions

The furan ring enables participation in cross-coupling reactions:

| Reagent/Condition | Product Formed | Key Observations | Source |

|---|---|---|---|

| Suzuki coupling (Pd catalyst) | Biaryl-fused pyrazoles | Furan’s boronic acid derivative couples with aryl halides. |

Comparative Reactivity Table

| Reaction Type | Site of Reactivity | Typical Yield | Functional Group Impact |

|---|---|---|---|

| Oxidation | Pyrazole ring / Furan | 60–75% | Introduces oxygenated moieties |

| Reduction | C=N bonds / Furan conjugation | 70–85% | Saturates rings, modifies amines |

| Substitution | Amine group / Furan | 50–90% | Adds alkyl/aryl groups |

Aplicaciones Científicas De Investigación

1

Actividad Biológica

1-Methyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine is a heterocyclic compound notable for its unique structural features, combining a pyrazole ring with a 5-methylfuran moiety. Its molecular formula is C₉H₁₁N₃O, and it has a molecular weight of approximately 177.20 g/mol. This compound has garnered interest due to its potential biological activities, particularly as an antitumor agent and its possible anti-inflammatory properties.

The compound exhibits a density of 1.28 g/cm³ and a boiling point of 355.7ºC at 760 mmHg, indicating stability under standard conditions. The presence of the pyrazole ring allows for various chemical transformations, which are essential for synthesizing derivatives that may enhance biological activity or modify physical properties.

Biological Activity

Preliminary studies suggest that this compound possesses several biological activities:

- Antitumor Activity : Initial findings indicate that this compound may inhibit tumor cell proliferation, making it a candidate for cancer treatment.

- Anti-inflammatory Properties : The furan ring's presence is often associated with enhanced interaction with biological targets, which may contribute to anti-inflammatory effects.

Research into the mechanism of action of this compound includes studies on its binding affinity to various biological targets. Techniques such as molecular docking simulations and in vitro assays are employed to evaluate these interactions. Such studies are crucial for understanding how this compound exerts its biological effects and optimizing its pharmacological profile.

Toxicological Assessments

Toxicological evaluations have shown that the compound can be harmful if ingested and may cause skin irritation. These findings underscore the importance of handling the compound with care in laboratory settings.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals significant differences in biological activity:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 3-(5-Methylfuran-2-YL)-1H-pyrazol-5-Amine | C₈H₉N₃O | Lacks methyl substitution on the pyrazole ring |

| 4-Methyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-Amine | C₉H₁₁N₃O | Different position of methyl group |

| 1-Methylpyrazole | C₄H₆N₂ | Simpler structure without furan moiety |

The unique combination of functional groups in this compound enhances its solubility and bioactivity compared to other similar compounds, making it an interesting candidate for further research in medicinal chemistry.

Case Studies

Several studies have focused on the synthesis and evaluation of biological activity of pyrazolone compounds, including derivatives of pyrazoles like this compound. For instance, one study highlighted the antimicrobial activity against various bacteria (both gram-positive and gram-negative), indicating broad-spectrum potential .

Another research effort explored the structural reactivity and stability of similar compounds, providing insights into their potential applications in drug development .

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

The 3-position substituent on the pyrazole ring critically influences molecular interactions. Key analogs include:

1-Methyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine

- Substituent : 5-Methylfuran at 3-position.

- Structure : The furan oxygen enables hydrogen bonding, enhancing solubility and target interactions.

- Molecular Formula : C₁₀H₁₃N₃O.

Analog 1 : 3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS 10199-50-5)

- Substituent : Phenyl group at 3-position.

- Structure : Increased hydrophobicity (logP ~2.5) due to the aromatic ring, favoring membrane permeability but reducing solubility .

- Molecular Formula : C₁₀H₁₁N₃.

Analog 2 : 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine (CAS 956387-06-7)

- Substituent : Thiophene-methyl group.

- Molecular Formula : C₉H₁₁N₃S.

Analog 3 : 4-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

- Substituent : Trifluoromethyl and fluorophenyl groups.

- Structure : Electron-withdrawing CF₃ group stabilizes the pyrazole ring and reduces electron density, altering reactivity and binding affinity .

- Molecular Formula : C₁₁H₉F₄N₃.

Analog 4 : 1-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine (CAS 118430-72-1)

- Substituent : Branched aliphatic (isobutyl) group.

- Structure : Increased steric bulk may hinder target binding but improve pharmacokinetic stability .

- Molecular Formula : C₈H₁₅N₃.

Physicochemical Properties

Spectroscopic Characterization

- NMR Shifts : DFT studies () show substituents alter chemical shifts. For example, the furan O deshields adjacent protons (δ ~7.2 ppm for H-furan), distinct from phenyl (δ ~7.5 ppm) or thiophene (δ ~7.8 ppm) .

- Crystallography : X-ray data () for trifluoromethyl analogs reveal planar pyrazole rings, while furan derivatives may exhibit slight distortion due to O sterics.

Q & A

Q. What are the established synthetic routes for 1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups. The pyrazole NH and furan protons appear as distinct singlets (δ 8.1–8.5 ppm and δ 6.2–6.7 ppm, respectively) .

- X-ray crystallography : Resolves regiochemical ambiguities (e.g., 1H-pyrazole vs. 2H-pyrazole tautomers). SHELX software is widely used for structure refinement .

- HRMS (ESI+) : Confirms molecular ion [M+H]⁺ with <2 ppm error. For example, m/z 218.1189 (C₁₀H₁₂N₃O) .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

- Antimicrobial activity : Broth microdilution (MIC assays) against S. aureus and E. coli .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays for carbonic anhydrase or kinase targets .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

Methodological Answer: Regioselectivity in pyrazole derivatives is influenced by:

- Electronic effects : Electron-withdrawing groups (e.g., CF₃) at C3 direct electrophilic substitution to C5.

- Steric hindrance : Bulky substituents (e.g., tert-butyl) on N1 favor C5 amination over C3 .

- Catalytic systems : Pd-mediated cross-coupling (e.g., Buchwald-Hartwig) for selective C–N bond formation .

Case Study: In 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, Pd₂(dba)₃/BINAP catalyzes aryl amination at C5 with >90% selectivity .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies often arise from:

- Assay variability : Normalize results using positive controls (e.g., ciprofloxacin for antimicrobial assays) .

- Solubility issues : Use DMSO concentrations ≤1% to avoid false negatives in cell-based assays .

- Structural analogs : Compare activity of this compound with its 3-thiophene or 3-phenyl analogs to isolate furan-specific effects .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking studies (AutoDock Vina) : Model interactions with target proteins (e.g., carbonic anhydrase IX) using PDB structures (e.g., 3IAI) .

- QSAR modeling : Correlate Hammett σ values of substituents with IC₅₀ data to predict electron-donating/withdrawing effects .

- DFT calculations (Gaussian 16) : Optimize geometry at B3LYP/6-311++G(d,p) level to predict tautomeric stability .

Q. How can the compound’s fluorescence properties be exploited for metal ion sensing?

Methodological Answer: The furan and pyrazole moieties enable chelation of divalent cations (e.g., Cd²⁺, Zn²⁺):

- Fluorescence quenching : Measure intensity changes (λₑₓ = 350 nm, λₑₘ = 450 nm) upon cation binding .

- Job’s plot analysis : Determine stoichiometry (e.g., 1:1 or 2:1 ligand-metal complexes) .

- Selectivity screening : Test against transition metals (Cu²⁺, Fe³⁺) to identify interference .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show no effect?

Methodological Answer: Contradictions may stem from:

- Strain specificity : Activity against Mycobacterium tuberculosis (MIC = 8 µg/mL) but not E. coli .

- Protonation state : The amine group’s pKa (~6.5) affects membrane permeability in acidic vs. neutral media .

- Resistance mechanisms : Efflux pump overexpression in Gram-negative bacteria .

Key Research Gaps

- In vivo pharmacokinetics : Limited data on oral bioavailability or metabolic stability.

- Toxicity profiling : No OECD-compliant acute/chronic toxicity studies reported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.